Ferric chloride hexahydrate

Description

Ferric chloride, solution appears as a colorless to light brown aqueous solution that has a faint hydrochloric acid odor. Highly corrosive to most metals and probably corrosive to tissue. Noncombustible. Used in sewage treatment and water purification.

Iron trichloride is an iron coordination entity. It has a role as a Lewis acid and an astringent.

See also: Ferric cation (has active moiety).

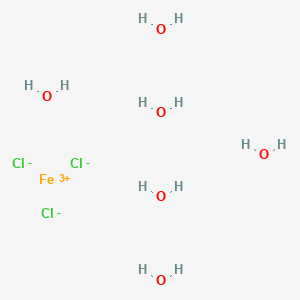

Structure

2D Structure

Properties

CAS No. |

10025-77-1 |

|---|---|

Molecular Formula |

Cl3FeH2O |

Molecular Weight |

180.21 g/mol |

IUPAC Name |

trichloroiron;hydrate |

InChI |

InChI=1S/3ClH.Fe.H2O/h3*1H;;1H2/q;;;+3;/p-3 |

InChI Key |

VITRLXDSBBVNCZ-UHFFFAOYSA-K |

SMILES |

O.O.O.O.O.O.[Cl-].[Cl-].[Cl-].[Fe+3] |

Canonical SMILES |

O.Cl[Fe](Cl)Cl |

boiling_point |

599 °F at 760 mmHg (Decomposes) (NTP, 1992) About 316 °C |

Color/Form |

Hexagonal red by transmitted light, green by reflected light; sometimes appears brownish-black; dark leaflets or plates. |

density |

2.8 at 68 °F (anhydrous solid) (USCG, 1999) - Denser than water; will sink 2.90 at 25 °C Density of 1.82; very hygroscopic; readily soluble in water, alcohol, acetone, ether /Hexahydrate/ 2.9 g/cm³ |

melting_point |

583 °F (NTP, 1992) [ACGIH] approximately 300 °C 304 °C Brownish-yellow or orange monoclinic crystals; usually slight odor of HCl; pH of 0.1 molar aqueous solution: 2.0; mp: about 37 °C. /Hexahydrate/ 37 °C |

physical_description |

Ferric chloride is an orange to brown-black solid. It is slightly soluble in water. It is noncombustible. When wet it is corrosive to aluminum and most metals. Pick up and remove spilled solid before adding water. It is used to treat sewage, industrial waste, to purify water, as an etching agent for engraving circuit boards, and in the manufacture of other chemicals. Ferric chloride, solution appears as a colorless to light brown aqueous solution that has a faint hydrochloric acid odor. Highly corrosive to most metals and probably corrosive to tissue. Noncombustible. Used in sewage treatment and water purification. Liquid; Dry Powder; Liquid, Other Solid; Dry Powder, Liquid Dark solid (red by transmitted light, green by reflected light) that sometimes appears brownish-black; Highly hygroscopic and readily forms the hexahydrate; Soluble in water; [Merck Index] Greenish-black odorless solid; [CHRIS] BLACK-TO-BROWN HYGROSCOPIC CRYSTALS. |

Related CAS |

10025-77-1 (hexahydrate) 20074-52-6 (Parent) |

solubility |

5 to 10 mg/mL at 68 °F (NTP, 1992) In cold water: 74.4 g/100 cc at 0 °C; in hot water: 535.7 g/100 cc at 100 °C; in acetone: 63 g/100 cc at 18 °C; very sol in alc, ether, methanol. Slightly sol in carbon disulfide, practically insol in ethyl acetate. Sol in glycerol 430 g/kg solution at 0 °C; 480 g/kg solution at 20 °C; 743 g/kg solution at 40 °C Readily soluble in liquids having donor properties, such as alcohols, ketones, ethers, nitriles, amines, and liquid sulfur dioxide, but only sparingly soluble in nonpolar solvents such as benzene and hexane. Solubility in water, g/100ml at 20 °C: 92 (reaction) |

Synonyms |

Atofen; Ferric Chloride Hexahydrate; Ferric Trichloride Hexahydrate; Iron Chloride (FeCl3.6H2O); Iron Perchloride Hexahydrate; Iron Trichloride Hexahydrate; Iron(3+) Chloride Hexahydrate; Iron Chloride (FeCl3) Hexahydrate |

vapor_pressure |

1 mmHg at 381 °F (NTP, 1992) VP: 1 mm Hg at 194.0 °C VP: 1 Pa at 118 °C; 100 Pa at 190 °C; 100 kPa at 319 °C Vapor pressure at 20 °C: negligible |

Origin of Product |

United States |

Foundational & Exploratory

Ferric Chloride Hexahydrate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An in-depth examination of the chemical properties, structure, and applications of Ferric Chloride Hexahydrate (FeCl₃·6H₂O), a versatile compound with significant relevance in pharmaceutical research and development.

Introduction

This compound (FeCl₃·6H₂O) is an inorganic compound that appears as a yellow-orange to brownish crystalline solid.[1][2] It is the hexahydrate form of iron(III) chloride and is highly hygroscopic, readily absorbing moisture from the air.[2] This compound is widely utilized across various scientific and industrial domains, including as a coagulant in water treatment, an etchant in electronics, and notably, as a versatile reagent and catalyst in organic synthesis and pharmaceutical research.[3] Its utility in drug development stems from its properties as a Lewis acid, its role in the synthesis of iron-based nanoparticles for drug delivery, and its involvement in oxidative processes like Fenton-like reactions. This guide provides a detailed technical overview of the chemical properties, structure, and relevant experimental protocols for this compound, tailored for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound exhibits a range of well-defined chemical and physical properties that are crucial for its application in research and development. A summary of these quantitative properties is presented in Table 1.

| Property | Value | References |

| Chemical Formula | FeCl₃·6H₂O | [4] |

| Molecular Weight | 270.30 g/mol | [4] |

| Appearance | Yellow-orange to brownish monoclinic crystals | [1][2] |

| Melting Point | Approximately 37 °C | [4] |

| Boiling Point | Decomposes at 280-285 °C | [5] |

| Density | 1.82 g/cm³ | [6] |

| Solubility in Water | 920 g/L at 20 °C | [2] |

| Solubility in other solvents | Soluble in ethanol, acetone, and diethyl ether. Insoluble in glycerol. | [7] |

| pH of Aqueous Solution | Acidic | [7] |

Table 1: Key Chemical and Physical Properties of this compound

This compound is known for its deliquescent nature, meaning it can absorb enough moisture from the atmosphere to dissolve in it.[8] Its aqueous solutions are strongly acidic due to the hydrolysis of the ferric ion.[7]

Structure of this compound

The three-dimensional arrangement of atoms in this compound has been elucidated by X-ray crystallography. The crystal structure is monoclinic, belonging to the space group C2/m.[9]

The coordination geometry around the central iron(III) ion is octahedral. The iron atom is coordinated to four water molecules and two chloride ions. These ligands are arranged in a trans configuration, forming the complex cation trans-[FeCl₂(H₂O)₄]⁺.[10] The remaining chloride ion and two water molecules are not directly bonded to the iron atom but are present in the crystal lattice, participating in hydrogen bonding.[9]

The Fe-Cl bond distance in the complex cation is approximately 2.30 Å, and the Fe-O bond distance is about 2.07 Å.[9]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the characterization of this compound.

Melting Point Determination

The melting point of this compound can be determined using a standard capillary melting point apparatus.

Protocol:

-

Sample Preparation: Finely powder a small amount of this compound. Due to its hygroscopic nature, this should be done quickly in a dry environment.

-

Capillary Tube Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube into the heating block of the melting point apparatus.

-

Heating: Heat the sample at a moderate rate initially. As the temperature approaches the expected melting point (around 37 °C), reduce the heating rate to approximately 1-2 °C per minute to ensure accurate determination.

-

Observation: Record the temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range represents the melting point.

Density Determination

The density of this compound crystals can be determined by the liquid displacement method.

Protocol:

-

Mass Measurement: Accurately weigh a sample of this compound crystals using an analytical balance.

-

Liquid Selection: Choose a non-solvent liquid in which this compound is insoluble and does not react (e.g., a saturated solution of ferric chloride in a non-polar solvent or a carefully chosen inert liquid).

-

Volume Measurement: Partially fill a graduated cylinder with the chosen liquid and record the initial volume.

-

Displacement: Carefully add the weighed this compound crystals to the graduated cylinder, ensuring no liquid splashes out and the solid is fully submerged.

-

Final Volume: Record the final volume of the liquid in the graduated cylinder.

-

Calculation: The volume of the crystals is the difference between the final and initial liquid volumes. The density is then calculated by dividing the mass of the crystals by their volume.

Assay by Iodometric Titration

The purity of this compound can be determined by iodometric titration, which quantifies the amount of Fe³⁺ ions.[11][12]

Protocol:

-

Sample Preparation: Accurately weigh approximately 1.0 g of this compound and dissolve it in 50 mL of deionized water in an iodine flask.[11]

-

Reaction Initiation: Add 3 mL of hydrochloric acid and 3.0 g of potassium iodide to the solution.[11] The Fe³⁺ ions will oxidize the iodide ions (I⁻) to iodine (I₂).

-

Incubation: Stopper the flask, swirl to mix, and allow the reaction to proceed in the dark for 30 minutes.[11]

-

Titration: Dilute the solution with 100 mL of deionized water. Titrate the liberated iodine with a standardized 0.1 N sodium thiosulfate (Na₂S₂O₃) solution.[11]

-

Endpoint Detection: As the endpoint approaches (the solution turns a pale yellow), add 3 mL of starch indicator solution. The solution will turn a deep blue-black. Continue the titration until the blue color disappears, indicating the endpoint.[11]

-

Blank Correction: Perform a blank titration using the same procedure but without the this compound sample to account for any interfering substances.[11]

-

Calculation: One milliliter of 0.1 N sodium thiosulfate is equivalent to 0.02703 g of FeCl₃·6H₂O.[11]

Applications in Drug Development

This compound is a valuable tool in various stages of drug discovery and development.

Lewis Acid Catalysis in Organic Synthesis

As a Lewis acid, this compound catalyzes a wide range of organic reactions, including the synthesis of heterocyclic compounds that are prevalent in many pharmaceutical agents.[13][14] Its advantages include being inexpensive, relatively non-toxic, and effective under mild reaction conditions. It has been employed in reactions such as Friedel-Crafts alkylations and acylations, and the synthesis of quinolines and pyrroles.[4]

Synthesis of Iron Oxide Nanoparticles for Drug Delivery

This compound is a common precursor for the synthesis of iron oxide nanoparticles (IONPs), such as magnetite (Fe₃O₄) and maghemite (γ-Fe₂O₃).[11][15][16] These nanoparticles have garnered significant interest in drug delivery due to their magnetic properties, which allow for targeted delivery to specific sites in the body using an external magnetic field, and their potential for use in magnetic resonance imaging (MRI) as contrast agents.[3][11]

Protocol for Co-precipitation Synthesis of Magnetite Nanoparticles:

-

Precursor Solution: Prepare aqueous solutions of this compound (FeCl₃·6H₂O) and ferrous chloride tetrahydrate (FeCl₂·4H₂O) in a 2:1 molar ratio of Fe³⁺ to Fe²⁺.[15]

-

Reaction Setup: Heat the mixed iron salt solution to 60-80 °C under an inert atmosphere (e.g., nitrogen or argon) with vigorous stirring.[15]

-

Precipitation: Add a base, such as ammonium hydroxide, dropwise to the heated solution until the pH reaches approximately 10-11. A black precipitate of magnetite (Fe₃O₄) will form.[11]

-

Aging and Washing: Continue stirring for 1-2 hours to allow for crystal growth. After cooling, the nanoparticles can be separated from the solution using a strong magnet. The nanoparticles are then washed several times with deionized water and ethanol to remove impurities.[11][15]

-

Drying: The final product is dried under vacuum.

Fenton-like Reactions for Drug Degradation Studies

The Fenton reaction, which involves the generation of highly reactive hydroxyl radicals (•OH) from the reaction of ferrous ions (Fe²⁺) with hydrogen peroxide (H₂O₂), is a powerful advanced oxidation process.[7] Ferric chloride can participate in "Fenton-like" reactions, where Fe³⁺ is first reduced to Fe²⁺, which then catalyzes the decomposition of H₂O₂. This chemistry is highly relevant for studying the degradation of pharmaceutical compounds in environmental systems and for developing wastewater treatment technologies.

The overall process can be summarized as: Fe³⁺ + H₂O₂ → Fe²⁺ + HOO• + H⁺ Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻

These generated hydroxyl radicals are potent, non-selective oxidizing agents that can degrade a wide range of organic molecules, including many pharmaceuticals.

Interaction with Biological Systems: The Ferric Chloride-Induced Thrombosis Model

In preclinical research, ferric chloride is widely used to induce thrombosis in animal models to study the efficacy of antithrombotic drugs. Topical application of a ferric chloride solution to a blood vessel causes oxidative injury to the endothelium, leading to platelet activation and the formation of a thrombus.[10] This model provides a valuable in vivo system to investigate the signaling pathways involved in thrombosis and hemostasis. The mechanism is thought to involve the generation of reactive oxygen species and the recruitment of red blood cells and platelets to the site of injury.[9] Recent studies also suggest that ferric chloride can induce ferroptosis, a form of iron-dependent programmed cell death, in microorganisms, indicating its potential as an antimicrobial agent.[12]

Conclusion

This compound is a readily available and versatile inorganic compound with a well-characterized chemical structure and a diverse range of applications relevant to the pharmaceutical sciences. Its utility as a Lewis acid catalyst, a precursor for advanced drug delivery systems, and a tool for studying oxidative degradation and biological processes underscores its importance in modern drug discovery and development. A thorough understanding of its chemical properties and the availability of standardized experimental protocols are essential for its effective and reproducible use in the laboratory.

References

- 1. Density Determination of Solids and Liquids - EAG Laboratories [eag.com]

- 2. CAS 10025-77-1: this compound | CymitQuimica [cymitquimica.com]

- 3. biosynth.com [biosynth.com]

- 4. issr.edu.kh [issr.edu.kh]

- 5. sites.allegheny.edu [sites.allegheny.edu]

- 6. legacy.babcock.edu.ng [legacy.babcock.edu.ng]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. Ferric Chloride Complexes in Aqueous Solution: An EXAFS Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tutorchase.com [tutorchase.com]

- 10. Ferric chloride induces ferroptosis in Pseudomonas aeruginosa and heals wound infection in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Graphviz [graphviz.org]

- 12. weizmann.ac.il [weizmann.ac.il]

- 13. wjec.co.uk [wjec.co.uk]

- 14. DOT Language | Graphviz [graphviz.org]

- 15. stackoverflow.com [stackoverflow.com]

- 16. graphviz.readthedocs.io [graphviz.readthedocs.io]

An In-depth Technical Guide on the Solubility of Ferric Chloride Hexahydrate in Organic Solvents

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility of ferric chloride hexahydrate (FeCl₃·6H₂O) in various organic solvents. The information compiled herein is intended to support research and development activities where this compound is utilized as a catalyst, reagent, or precursor.

Quantitative Solubility Data

This compound exhibits significant solubility in polar organic solvents, a characteristic attributed to its nature as a hydrated salt and a Lewis acid.[1] The solubility is influenced by factors such as the solvent's polarity, temperature, and the presence of other substances. The following table summarizes the available quantitative and qualitative solubility data for this compound in several common organic solvents.

| Solvent | Formula | Temperature (°C) | Solubility | Reference(s) |

| Methanol | CH₃OH | 0 | 131 g / 100 g | [2] |

| 15 | 143 g / 100 g | [2] | ||

| 30 | 161 g / 100 g | [2] | ||

| Ethanol | C₂H₅OH | 0 | 136 g / 100 g | [2] |

| 15 | 141 g / 100 g | [2] | ||

| 20.6 | 144 g / 100 g | [2] | ||

| Not Specified | 830 g/L | [3] | ||

| Acetone | C₃H₆O | 18 | 630 g/L (63 g/100 mL) | [3][4] |

| Diethyl Ether | (C₂H₅)₂O | Not Specified | Highly Soluble | [3][5] |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | 25 | 30 g / 100 g | [6] |

| Glycerol | C₃H₈O₃ | Not Specified | Very Soluble | [6][7] |

| Ethyl Acetate | C₄H₈O₂ | Not Specified | Insoluble | [8][9] |

| Benzene | C₆H₆ | Not Specified | Sparingly Soluble | [9] |

| Carbon Disulfide | CS₂ | Not Specified | Sparingly Soluble | [9] |

Note: Solubility values can vary based on the specific grade and purity of both the solute and the solvent. It is also important to note that dissolving this compound in alcohols can lead to complex formation and potential reactions over time.[10]

Experimental Protocol: Determination of Solubility via the Isothermal Equilibrium Method

The following section outlines a standardized methodology for determining the solubility of this compound in an organic solvent. This protocol is based on the widely accepted isothermal equilibrium (or gravimetric) method.

A saturated solution of this compound is prepared in the target organic solvent and allowed to reach equilibrium at a constant, controlled temperature. A known mass of the saturated solution is then taken, the solvent is evaporated, and the remaining mass of the solute is measured to calculate the solubility.

-

This compound (analytical grade)

-

Organic solvent of interest (high purity)

-

Temperature-controlled shaker bath or incubator

-

Sealed, airtight glass vials or flasks

-

Analytical balance (±0.0001 g)

-

Syringes and syringe filters (solvent-compatible, e.g., PTFE)

-

Drying oven or vacuum desiccator

-

Volumetric glassware

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the organic solvent in a sealed glass vial. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Place the sealed vial in a temperature-controlled shaker bath set to the desired experimental temperature (e.g., 25 °C). Agitate the mixture for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: After equilibration, cease agitation and allow the solid particles to settle. To ensure the complete removal of any suspended microcrystals, it is critical to filter the supernatant. Draw a sample of the clear, saturated supernatant using a pre-warmed syringe (to prevent premature crystallization) and pass it through a syringe filter.

-

Sample Weighing: Immediately transfer a precisely weighed amount of the filtered saturated solution into a pre-weighed, dry container (e.g., a glass petri dish or beaker). Record the total mass of the solution and container.

-

Solvent Evaporation: Place the container in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the this compound (a temperature below its boiling point of 280-285°C is recommended).[11] Alternatively, use a vacuum desiccator for heat-sensitive solvents.

-

Final Weighing: Once the solvent is completely evaporated and the residue is dry, cool the container to room temperature in a desiccator and weigh it again. The difference between this final mass and the initial mass of the empty container gives the mass of the dissolved this compound.

-

Calculation: The solubility can be calculated using the following formula:

Solubility (g / 100 g of solvent) = (Mass of residue / (Mass of solution - Mass of residue)) x 100

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the isothermal equilibrium method for solubility determination.

References

- 1. ProChem, Inc. Iron (III) Chloride Hexahydrate - Solution for Water Treatment [prochemonline.com]

- 2. iron(III) chloride [chemister.ru]

- 3. Iron(III) chloride - Wikipedia [en.wikipedia.org]

- 4. Iron(III)_chloride [chemeurope.com]

- 5. Ferric chloride | 7705-08-0 [chemicalbook.com]

- 6. iron(III) chloride hexahydrate [chemister.ru]

- 7. chembk.com [chembk.com]

- 8. midlandsci.com [midlandsci.com]

- 9. Iron chloride (FeCl3) | FeCl3 | CID 24380 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. This compound | CAS#:10025-77-1 | Chemsrc [chemsrc.com]

An In-Depth Technical Guide to the Safe Laboratory Use of Ferric Chloride Hexahydrate

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of ferric chloride hexahydrate in a laboratory environment. Adherence to these safety protocols is critical to mitigate risks and ensure a safe working environment.

Chemical Identification and Properties

This compound (FeCl₃·6H₂O) is a common Lewis acid used in various laboratory applications, including as a catalyst in organic synthesis and as an etchant for metals.[1] Its physical and chemical properties necessitate careful handling.

Table 1: Chemical Identification

| Identifier | Value |

|---|---|

| Chemical Name | This compound[2][3] |

| Synonyms | Iron(III) chloride hexahydrate, Iron trichloride hexahydrate[2][3][4] |

| CAS Number | 10025-77-1[2][5][6] |

| Molecular Formula | FeCl₃·6H₂O[4][5][6] |

| Molecular Weight | 270.30 g/mol [5][7] |

Table 2: Physical and Chemical Properties

| Property | Value |

|---|---|

| Appearance | Yellowish-brown to orange crystalline solid.[1][7][8] |

| Odor | Slight hydrochloric acid odor.[1][7][8] |

| pH | 1.8 (10 g/L aqueous solution)[9], 2 (0.1M aqueous solution)[10] |

| Melting Point | 37 °C (98.6 °F)[1][9][10][11] |

| Boiling Point | 280 - 285 °C (536 - 545 °F)[10][11][12] |

| Solubility | Highly soluble in water, alcohol, acetone, and ether.[1][8][13] |

| Density | 1.82 g/cm³[12] |

| Hygroscopicity | Highly hygroscopic; readily absorbs moisture from the air.[1][6][8][11] |

Hazard Identification and Toxicology

This compound is classified as a hazardous substance and requires stringent safety measures.

-

GHS Pictograms:

-

Hazard Statements:

Summary of Health Effects:

-

Eye Contact: Causes serious eye damage, burns, and may lead to blindness.[2][11][13][14][15]

-

Skin Contact: Causes severe skin irritation and burns.[11][13][14][15] Infrequent cases of skin sensitization have been reported.[16]

-

Ingestion: Harmful if swallowed.[11] Causes burns to the mucous membranes, throat, esophagus, and stomach, potentially leading to severe and permanent damage.[13][16]

-

Inhalation: Causes irritation and potential chemical burns to the respiratory tract.[11][13][16]

-

Chronic Exposure: May cause damage to the kidneys, liver, spleen, cardiovascular system, and central nervous system.[6][16][17]

Table 3: Toxicological Data

| Route | Species | Value |

|---|---|---|

| LD50 Oral | Rat | 316 mg/kg |

| LD50 Oral | Rat | 900 mg/kg[15][18][19] |

Table 4: Occupational Exposure Limits

| Organization | Limit | Notes |

|---|---|---|

| ACGIH TLV | 1 mg/m³ TWA | As soluble iron (Fe) salts[17][19] |

| NIOSH REL | 1 mg/m³ TWA | As soluble iron (Fe) salts[19] |

Experimental Protocols: Safe Handling, Storage, and Disposal

Protocol 3.1: Safe Handling

-

Risk Assessment: Before any procedure, conduct a thorough risk assessment for the planned use of this compound.

-

Engineering Controls: Always handle this chemical in a well-ventilated area. Use a certified chemical fume hood, especially when creating solutions or if dust may be generated.[20] Ensure an eyewash station and safety shower are immediately accessible.[19]

-

Personal Protective Equipment (PPE): Wear appropriate PPE as detailed in Section 4.

-

Dispensing: When weighing or transferring the solid, avoid generating dust.[2][3][5][18] Use corrosion-proof equipment for handling.

-

Avoid Incompatibles: Keep away from strong bases, strong oxidizing agents, and metals during handling and experiments.[2][3][15] It reacts slowly with water or moist air to release toxic and corrosive hydrogen chloride gas.

-

Hygiene: Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[5][13][14] Do not eat, drink, or smoke in the work area.[4][13][14]

Protocol 3.2: Storage

-

Container: Keep the chemical in its original, tightly closed container.[4][5][20] The container must be watertight, dry, and correctly labeled.

-

Environment: Store in a cool, dry, and well-ventilated area.[3][4][5][20] The storage temperature should be below 35 °C.

-

Hygroscopicity: Due to its hygroscopic nature, protect it from moisture and direct sunlight.[4][6][8] Storing under an inert gas is recommended for long-term stability.[5]

-

Segregation: Store locked up and segregated from incompatible materials such as strong bases, strong oxidizers, alcohols, and metals.[1][2][4][15] Use a corrosion-resistant storage cabinet or container.[14]

Protocol 3.3: Waste Disposal

-

Classification: this compound and its containers must be treated as hazardous waste.[9]

-

Collection: Collect waste material in suitable, labeled, and closed containers. Do not mix with other waste streams.

-

Disposal Route: Dispose of waste through a licensed disposal company.[5] Ensure compliance with all local, state, and federal regulations.

-

Environmental Protection: Do not allow the chemical or its waste to enter drains, surface water, or soil.[3][5]

Personal Protective Equipment (PPE)

Proper PPE is mandatory to prevent exposure.

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[5][13][14][20]

-

Skin Protection:

-

Respiratory Protection: If dust is generated and engineering controls are insufficient, use a NIOSH-approved respirator with an appropriate particulate filter (e.g., B-(P2) filter).[2][20]

First-Aid and Emergency Procedures

Immediate and appropriate first aid is crucial in the event of an exposure.

Protocol 5.1: First-Aid Measures

-

General Advice: Move the victim from the hazardous area. Show the Safety Data Sheet to the attending medical personnel.[5]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.[20] Remove contact lenses if present and easy to do.[14] Seek immediate medical attention from an ophthalmologist.

-

Skin Contact: Immediately remove all contaminated clothing.[20] Wash the affected area with large amounts of soap and water for at least 15 minutes.[5][20] If skin irritation or burns occur, seek immediate medical attention.[14]

-

Ingestion: Rinse the mouth thoroughly with water.[5][14] Do NOT induce vomiting. If the victim is conscious, give two glasses of water to drink. Call a poison control center or doctor for treatment advice immediately.[14]

-

Inhalation: Move the person to fresh air.[5][20] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[5][14][20]

Protocol 5.2: Accidental Spill Response This protocol outlines the steps for managing a solid spill of this compound.

-

Evacuate: Immediately evacuate all non-essential personnel from the spill area.[5]

-

Ventilate: Ensure the area is well-ventilated.[5]

-

Protect: Don appropriate PPE, including respiratory protection, chemical-resistant gloves, safety goggles, a face shield, and a protective suit.[5][20]

-

Contain: Prevent the spill from spreading and keep it away from drains and water sources.[3][5]

-

Clean-up:

-

Decontaminate: Clean the spill area thoroughly with an excess of water.

-

Dispose: Dispose of the collected waste and contaminated cleaning materials according to the hazardous waste protocol (Protocol 3.3).

References

- 1. Ferric chloride | 7705-08-0 [chemicalbook.com]

- 2. fishersci.com [fishersci.com]

- 3. media.laballey.com [media.laballey.com]

- 4. lobachemie.com [lobachemie.com]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. dept.harpercollege.edu [dept.harpercollege.edu]

- 7. This compound | Cl3Fe.6H2O | CID 6093258 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. carlroth.com [carlroth.com]

- 10. media.laballey.com [media.laballey.com]

- 11. This compound | CAS#:10025-77-1 | Chemsrc [chemsrc.com]

- 12. 10025-77-1 CAS | this compound | Metallic Salts (Metal Salts) | Article No. 03820 [lobachemie.com]

- 13. farnell.com [farnell.com]

- 14. lobachemie.com [lobachemie.com]

- 15. columbuschemical.com [columbuschemical.com]

- 16. wiki.nanofab.ucsb.edu [wiki.nanofab.ucsb.edu]

- 17. uwaterloo.ca [uwaterloo.ca]

- 18. westliberty.edu [westliberty.edu]

- 19. fishersci.com [fishersci.com]

- 20. oxfordlabfinechem.com [oxfordlabfinechem.com]

The Enigmatic Lewis Acidity of Ferric Chloride Hexahydrate: A Technical Guide for Scientists and Drug Development Professionals

An in-depth exploration of the fundamental principles, quantification, and catalytic applications of ferric chloride hexahydrate as a Lewis acid in chemical synthesis and drug discovery.

Introduction

This compound (FeCl₃·6H₂O) is a readily available, inexpensive, and versatile inorganic salt that has garnered significant attention in the scientific community for its potent Lewis acidic properties.[1][2] Its ability to accept electron pairs allows it to catalyze a wide array of chemical transformations, making it an invaluable tool for researchers, particularly in the fields of organic synthesis and drug development.[3][4] This technical guide provides a comprehensive overview of the Lewis acidity of this compound, delving into its origins, methods of quantification, and diverse applications. Detailed experimental protocols and visual representations of key chemical pathways are presented to equip researchers with the practical knowledge required to effectively harness the catalytic potential of this compound.

The Genesis of Lewis Acidity in this compound

The Lewis acidity of this compound originates from the high positive charge density of the central iron(III) ion.[5] In its hydrated form, the Fe³⁺ ion is coordinated by six water molecules, forming the hexaaquairon(III) complex, [Fe(H₂O)₆]³⁺.[3][6] The strong electrostatic pull of the Fe³⁺ ion withdraws electron density from the oxygen atoms of the coordinated water molecules. This polarization weakens the O-H bonds, making the hydrogen atoms more acidic and susceptible to deprotonation by a base.[6][7] This process, known as the hydrolysis of the aqua ion, generates a Brønsted acid (H₃O⁺) and imparts acidic properties to the solution.[6][8]

The primary equilibrium illustrating this phenomenon is:

[Fe(H₂O)₆]³⁺ + H₂O ⇌ [Fe(H₂O)₅(OH)]²⁺ + H₃O⁺[3]

The pKa for this first deprotonation of the hexaaquairon(III) ion is approximately 2.19, indicating that it is a significantly stronger acid than pure water.[3] This inherent acidity is the foundation of its catalytic activity in a multitude of chemical reactions.

Quantification of Lewis Acidity

Table 1: Quantitative Measures of Lewis Acidity

| Lewis Acid | Method | Value | Reference |

| Hexaaquairon(III) ion | pKa of aqua ligand | ~2.19 | [3] |

| Aluminum Chloride (AlCl₃) | Gutmann-Beckett (AN) | 87 | [9] |

| Titanium Tetrachloride (TiCl₄) | Gutmann-Beckett (AN) | 70 | [9] |

| Boron Trifluoride (BF₃) | Gutmann-Beckett (AN) | 89 | [9] |

| Boron Tribromide (BBr₃) | Gutmann-Beckett (AN) | 115 | [9] |

Catalytic Applications in Organic Synthesis

The Lewis acidic nature of this compound makes it an effective catalyst for a variety of important organic transformations. Its low cost, relatively low toxicity, and ease of handling contribute to its widespread use.

Friedel-Crafts Reactions

One of the most prominent applications of ferric chloride is in Friedel-Crafts alkylation and acylation reactions.[10][11] In these reactions, FeCl₃ activates the alkyl or acyl halide, facilitating the generation of an electrophilic carbocation or acylium ion, which then undergoes electrophilic aromatic substitution.[9][12]

Table 2: Comparative Yields in Friedel-Crafts Acylation

| Aromatic Substrate | Acylating Agent | Catalyst | Yield (%) | Reference |

| Anisole | Acetic Anhydride | FeCl₃ | 95 | [1] |

| Toluene | Benzoyl Chloride | AlCl₃ | 92 | [13] |

| Benzene | Acetyl Chloride | Zeolite H-BEA | 85 | [13] |

| Anisole | Propionyl Chloride | Sc(OTf)₃ | 98 | [1] |

Esterification Reactions

This compound has proven to be a highly efficient catalyst for the esterification of carboxylic acids with alcohols.[2][6] It is particularly effective for the synthesis of esters from long-chain fatty acids and steroidal alcohols.[2]

Table 3: Catalytic Performance of FeCl₃·6H₂O in Esterification

| Alcohol | Fatty Acid | Solvent | Time (h) | Yield (%) | Reference |

| Cholesterol | Stearic Acid | Mesitylene | 12 | 89 | [2] |

| Cholesterol | Stearic Acid | Mesitylene | 24 | 100 | [2] |

| Cholesterol | Stearic Acid | Solvent-free | 24 | 95 | [2] |

| Cetyl Alcohol | Octanoic Acid | Mesitylene | 6 | >99 | [3] |

| Ergosterol | Palmitic Acid | Mesitylene | 24 | 96 | [2] |

Aldol and Condensation Reactions

Ferric chloride catalyzes aldol-type reactions and other condensation reactions by activating the carbonyl group of aldehydes and ketones, making them more susceptible to nucleophilic attack.[14][15] This has been successfully applied in the synthesis of chalcones and quinoxalines.[16][17]

Experimental Protocols

Determination of Lewis Acidity via the Gutmann-Beckett Method (General Procedure)

The Gutmann-Beckett method is a widely used NMR-based technique to determine the acceptor number (AN), a quantitative measure of Lewis acidity.[9][18][19] It utilizes a probe molecule, typically triethylphosphine oxide (Et₃PO), which is a hard Lewis base.[4][20]

Materials:

-

Lewis acid (e.g., this compound)

-

Triethylphosphine oxide (Et₃PO)

-

Anhydrous, non-coordinating deuterated solvent (e.g., C₆D₆, CD₂Cl₂)

-

NMR tubes

-

NMR spectrometer equipped for ³¹P detection

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of Et₃PO in the chosen deuterated solvent at a known concentration (e.g., 0.05 M).

-

In a separate, dry NMR tube, dissolve a precise amount of the Lewis acid in the deuterated solvent.

-

To the Lewis acid solution, add an equimolar amount of the Et₃PO stock solution.

-

Prepare a reference sample containing only the Et₃PO stock solution in the deuterated solvent.

-

-

NMR Analysis:

-

Acquire the ³¹P NMR spectrum of both the sample containing the Lewis acid-Et₃PO adduct and the reference sample.

-

Record the chemical shift (δ) of the ³¹P signal for both samples.

-

-

Calculation of Acceptor Number (AN):

-

The AN is calculated using the following formula: AN = 2.21 × (δ_sample - δ_reference)

-

Where δ_sample is the chemical shift of the Lewis acid-Et₃PO adduct and δ_reference is the chemical shift of free Et₃PO in the same solvent.[4]

-

Visualizing the Mechanisms

Friedel-Crafts Acylation Mechanism

Caption: Mechanism of Friedel-Crafts Acylation catalyzed by FeCl₃.

Base-Catalyzed Aldol Condensation Mechanism (Chalcone Synthesis)

Caption: General mechanism for the base-catalyzed synthesis of chalcones.

Experimental Workflow for Lewis Acidity Determination

Caption: Workflow for determining Lewis acidity using the Gutmann-Beckett method.

Conclusion

This compound stands out as a remarkably effective and economically viable Lewis acid catalyst with broad applicability in organic synthesis. Its acidic nature, stemming from the polarization of coordinated water molecules by the ferric ion, enables it to facilitate a diverse range of chemical transformations crucial for the synthesis of pharmaceuticals and other fine chemicals. Understanding the principles behind its Lewis acidity and the methods for its quantification empowers researchers to optimize reaction conditions and develop novel synthetic methodologies. The continued exploration of the catalytic potential of this humble iron salt promises to yield further innovations in the field of chemical synthesis and drug discovery.

References

- 1. allstudyjournal.com [allstudyjournal.com]

- 2. magritek.com [magritek.com]

- 3. Hexaaquairon(III) [benchchem.com]

- 4. FeCl3·6H2O-catalyzed intramolecular allylic amination: synthesis of substituted dihydroquinolines and quinolines [pubmed.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. eng.libretexts.org [eng.libretexts.org]

- 8. reddit.com [reddit.com]

- 9. Gutmann–Beckett method - Wikipedia [en.wikipedia.org]

- 10. FeCl3·6H2O-Catalyzed Intramolecular Allylic Amination: Synthesis of Substituted Dihydroquinolines and Quinolines [organic-chemistry.org]

- 11. Buy Ferric fluoride | 7783-50-8 [smolecule.com]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. FeCl3-Catalyzed synthesis of pyrrolo[1,2-a]quinoxaline derivatives from 1-(2-aminophenyl)pyrroles through annulation and cleavage of cyclic ethers - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 15. chemrxiv.org [chemrxiv.org]

- 16. sciencedatabase.strategian.com [sciencedatabase.strategian.com]

- 17. soc.chim.it [soc.chim.it]

- 18. How to Test Lewis Acid Strength Using NMR? [eureka.patsnap.com]

- 19. New Lab Manual: Determination of Lewis Acidity using 31P NMR - Magritek [magritek.com]

- 20. Gutmann acceptor and donor numbers [stenutz.eu]

Ferric Chloride Hexahydrate as a Precursor for Iron Oxide Nanoparticles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of iron oxide nanoparticles (IONPs) using ferric chloride hexahydrate (FeCl₃·6H₂O) as a primary precursor. This compound is a widely utilized iron source due to its cost-effectiveness, high reactivity, and accessibility. This document details various synthesis methodologies, including co-precipitation, hydrothermal, sol-gel, and thermal decomposition methods. It further presents a comparative analysis of these techniques, focusing on the resulting nanoparticle characteristics and their suitability for drug delivery applications.

Synthesis Methodologies

The choice of synthesis method significantly influences the physicochemical properties of the resulting IONPs, such as their size, shape, crystallinity, and magnetic behavior. These properties, in turn, dictate their efficacy in biomedical applications, particularly in drug delivery systems where precise control over particle characteristics is paramount.

Co-precipitation Method

Co-precipitation is a facile and scalable method for synthesizing IONPs. It involves the precipitation of iron hydroxides from an aqueous solution of iron salts upon the addition of a base. Subsequent dehydration of the iron hydroxides yields iron oxides.

Experimental Protocol:

A typical co-precipitation synthesis involves dissolving this compound and a ferrous salt (e.g., ferrous chloride tetrahydrate, FeCl₂·4H₂O) in deionized water, often in a 2:1 molar ratio of Fe³⁺ to Fe²⁺, to favor the formation of magnetite (Fe₃O₄).[1][2] The solution is heated, typically to around 80°C, under vigorous stirring.[3] A base, such as ammonium hydroxide (NH₄OH) or sodium hydroxide (NaOH), is then added dropwise to raise the pH of the solution, leading to the formation of a black precipitate of iron oxide nanoparticles.[2][4] The precipitate is then washed several times with deionized water and ethanol to remove any unreacted precursors and byproducts before being dried.[3]

Logical Relationship of Co-precipitation Synthesis:

Caption: Co-precipitation synthesis workflow.

Influence of Synthesis Parameters on Nanoparticle Properties:

| Parameter | Effect on Nanoparticle Properties | Reference(s) |

| Fe²⁺/Fe³⁺ Molar Ratio | Affects the phase and magnetic properties of the resulting iron oxide. A 1:2 ratio is commonly used to obtain magnetite (Fe₃O₄). | [1] |

| Temperature | Higher temperatures generally lead to smaller, more crystalline nanoparticles with a narrower size distribution. | [5] |

| pH | A critical parameter that influences the size and stability of the nanoparticles. Higher pH values often result in smaller particle sizes. | [2] |

| Stirring Rate | Affects the homogeneity of the reaction mixture and can influence the size distribution of the nanoparticles. | [5] |

Hydrothermal Method

The hydrothermal method involves the crystallization of substances from high-temperature aqueous solutions at high vapor pressures. This technique allows for the synthesis of highly crystalline and monodisperse IONPs.

Experimental Protocol:

In a typical hydrothermal synthesis, this compound is dissolved in deionized water.[6] A precipitating agent, such as ammonium hydroxide, is added to adjust the pH.[6] The resulting solution is then sealed in a Teflon-lined stainless-steel autoclave and heated to a specific temperature (e.g., 120-180°C) for a defined period (e.g., 8-24 hours).[3][7] After the reaction, the autoclave is cooled to room temperature, and the resulting nanoparticles are collected, washed, and dried.[3]

Signaling Pathway of Hydrothermal Synthesis:

References

- 1. phcog.com [phcog.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. benchchem.com [benchchem.com]

- 4. scispace.com [scispace.com]

- 5. Controlled Synthesis of Magnetic Iron Oxide Nanoparticles: Magnetite or Maghemite? | MDPI [mdpi.com]

- 6. Fe2O3 Nanoparticles Synthesis and Characterization [jns.kashanu.ac.ir]

- 7. Surface Modification of Iron Oxide-Based Magnetic Nanoparticles for Cerebral Theranostics: Application and Prospection - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Principles of Ferric Chloride Hexahydrate in Water Treatment

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Ferric chloride hexahydrate (FeCl₃·6H₂O) is a widely utilized chemical compound in water and wastewater treatment processes.[1][2] Its efficacy as a coagulant and flocculant makes it indispensable for the removal of suspended solids, organic matter, phosphorus, and other contaminants from water sources.[3][4][5][6] This technical guide delineates the fundamental chemical principles, mechanisms of action, influencing factors, and experimental evaluation of this compound in water treatment applications.

This compound is the hydrated crystalline form of iron(III) chloride, appearing as a yellow to brown solid that is highly soluble in water.[1] Upon dissolution, it forms a corrosive and acidic solution.[7] The core of its function in water treatment lies in its ability to hydrolyze and form various iron species that interact with and destabilize contaminants, leading to their aggregation and subsequent removal.

Chemical Principles: Hydrolysis of Ferric Chloride

When this compound is dissolved in water, it undergoes a series of hydrolysis reactions. The ferric iron (Fe³⁺) cation, a strong Lewis acid, coordinates with water molecules to form a hexaaquairon(III) complex, [Fe(H₂O)₆]³⁺.[8] This complex then undergoes deprotonation, releasing hydrogen ions (H⁺) and forming various monomeric and polymeric hydroxo species. This process is responsible for the decrease in pH observed upon the addition of ferric chloride to water.[8][9]

The key hydrolysis reactions can be summarized as follows:

-

Dissolution and Hydration: FeCl₃·6H₂O(s) → [Fe(H₂O)₆]³⁺(aq) + 3Cl⁻(aq)

-

Stepwise Hydrolysis: [Fe(H₂O)₆]³⁺ + H₂O ⇌ [Fe(H₂O)₅(OH)]²⁺ + H₃O⁺ [Fe(H₂O)₅(OH)]²⁺ + H₂O ⇌ [Fe(H₂O)₄(OH)₂]⁺ + H₃O⁺ [Fe(H₂O)₄(OH)₂]⁺ + H₂O ⇌ Fe(OH)₃(s) + H₃O⁺ + 3H₂O

These reactions lead to the formation of insoluble ferric hydroxide, Fe(OH)₃, which is a gelatinous precipitate crucial for the coagulation process.[4] The specific iron species formed are highly dependent on the pH of the water.

Mechanism of Action in Water Treatment

The primary role of ferric chloride in water treatment is to act as a coagulant and flocculant.[4] This process involves two main steps: coagulation (destabilization of particles) and flocculation (aggregation of destabilized particles).[4]

Coagulation: Charge Neutralization

Most suspended particles in natural water, such as clays, organic matter, and microorganisms, possess a net negative surface charge.[4] This charge creates repulsive forces that prevent the particles from aggregating and settling. When ferric chloride is added to water, the positively charged iron hydrolysis products (e.g., [Fe(H₂O)₅(OH)]²⁺, [Fe(H₂O)₄(OH)₂]⁺, and various polymeric species) neutralize the negative charges on the colloidal particles.[1][4][5] This charge neutralization destabilizes the particles, allowing them to come closer together.[5]

Flocculation: Sweep Floc and Inter-particle Bridging

Following charge neutralization, two mechanisms contribute to the formation of larger aggregates, or "flocs":

-

Sweep Flocculation: At higher doses of ferric chloride, a significant amount of ferric hydroxide precipitate is formed.[5] As this gelatinous precipitate settles, it "sweeps" through the water, enmeshing and adsorbing the destabilized colloidal particles.[5]

-

Inter-particle Bridging: High-molecular-weight polymeric iron species can adsorb onto the surfaces of multiple colloidal particles simultaneously, forming bridges between them and leading to the creation of larger flocs.

The gentle mixing provided during the flocculation stage promotes collisions between the destabilized particles, facilitating their aggregation into larger, heavier flocs that can be easily removed by sedimentation or filtration.[4]

Factors Influencing Efficiency

The effectiveness of ferric chloride in water treatment is governed by several key operational parameters.[3]

-

pH: The pH of the water is a critical factor as it dictates the type and charge of the iron hydrolysis species formed.[3][10] Ferric chloride is effective over a wide pH range, typically between 4 and 11.[5] However, the optimal pH for coagulation is generally found to be between 6 and 8, where the solubility of amorphous iron(III) hydroxide is at its lowest, promoting precipitation and sweep flocculation.[10] For the removal of humic acids, an optimal pH of 5 has been reported.[11][12]

-

Coagulant Dosage: The concentration of ferric chloride must be optimized for the specific water quality.[3] Insufficient dosage will result in incomplete charge neutralization, while excessive dosage can lead to charge reversal and restabilization of particles. Typical doses range from 2 to 100 mg/L, though higher concentrations may be necessary for highly turbid waters.[5]

-

Temperature: Water temperature affects the rate of hydrolysis reactions and the kinetics of floc formation.[3][13] Lower temperatures can slow down the reaction rates, potentially requiring higher coagulant doses or longer mixing times for effective treatment.[13][14] Studies have shown that as temperature increases from 5°C to 40°C, the resulting floc size gets larger, which is correlated with better turbidity removal.[13]

-

Water Matrix: The composition of the raw water, including alkalinity, the concentration of natural organic matter (NOM), and the presence of specific ions, can influence coagulation performance. Alkalinity is consumed during the hydrolysis of ferric chloride; therefore, sufficient alkalinity must be present to buffer the pH within the optimal range.

Quantitative Data on Performance

The performance of this compound in removing various contaminants is well-documented. The following tables summarize typical removal efficiencies and optimal conditions reported in the literature.

| Contaminant | Removal Efficiency (%) | Optimal Coagulant Dose | Optimal pH | Reference |

| Turbidity | >98% | 15 mg/L | 8 | [15] |

| Humic Acid (HA) | ~95% | ≥150 µmol Fe/L (~8.4 mg/L Fe) | 5 | [11][12] |

| Chemical Oxygen Demand (COD) | 68-94.2% | 40-800 mg/L | 8.36 | [16][17] |

| Biochemical Oxygen Demand (BOD₅) | 68-84% | 40 mg/L | 7 | [17] |

| Total Suspended Solids (TSS) | 85-96% | 40 mg/L | 7 | [17] |

| Total Phosphorus (TP) | Significant removal | 26 mg/L | Not specified | [18] |

Note: Optimal conditions and efficiencies can vary significantly based on raw water characteristics.

| Parameter Study | Coagulant | Dosage | Final pH | Residual Turbidity (NTU) | Turbidity Removal (%) | Reference |

| Dose Optimization | Ferric Chloride | 15 mg/L | 8 | 2.82 | 98.12 | [15] |

| Dose Optimization | Alum | 25 mg/L | 7 | 4.00 | 97.34 | [15] |

| Blended Coagulant (1:1 A:FC) | Alum-Ferric Chloride | 15 mg/L | 8 | 4.00 | 97.34 | [15] |

| Blended Coagulant (3:1 A:FC) | Alum-Ferric Chloride | 25 mg/L | 7 | 6.73 | 96.57 | [15] |

Experimental Protocol: Jar Testing

The jar test is a standard laboratory procedure used to determine the optimal coagulant dose and pH for a particular water source.[19] It simulates the coagulation and flocculation processes of a full-scale water treatment plant.[19][20]

Materials and Equipment

-

Jar testing apparatus with multiple paddles and variable speed control

-

Beakers (1000 mL or 2000 mL)

-

Raw water sample (minimum 10 L)

-

Stock solution of ferric chloride (e.g., 1% or 10 g/L)[21]

-

Acid and/or base solutions for pH adjustment (e.g., 0.5M NaOH)[22]

-

Pipettes or syringes for accurate dosing

-

Turbidimeter, pH meter, spectrophotometer (for color or NOM analysis)

-

Timer

Detailed Methodology

-

Preparation of Stock Solution: Prepare a 1% (10,000 mg/L) stock solution of ferric chloride. If starting with a liquid concentrate, calculate the required volume for dilution based on its specific gravity and concentration.[21]

-

Sample Preparation: Measure and record the initial pH, turbidity, temperature, and color of the raw water sample.[19] Fill a series of six beakers with equal volumes (e.g., 1000 mL) of the raw water.[19]

-

Coagulant Dosing: Place the beakers in the jar testing apparatus. While the paddles are off, use pipettes to dose each beaker with a different amount of the ferric chloride stock solution to achieve a range of concentrations (e.g., 5, 10, 15, 20, 25, 30 mg/L).[21] One beaker should be left without coagulant as a control.

-

Rapid Mix (Coagulation): Turn on the stirrer to a high speed (e.g., 100-300 rpm) for a short period (e.g., 1-3 minutes).[22] This rapid mixing ensures the coagulant is quickly and uniformly dispersed throughout the water, promoting the destabilization of particles.

-

Slow Mix (Flocculation): Reduce the stirring speed to a gentle rate (e.g., 20-60 rpm) for a longer duration (e.g., 15-30 minutes).[22] This slow mixing allows for contact between destabilized particles, promoting the formation of larger flocs. Observe the floc characteristics (size, appearance, settling properties) in each beaker.

-

Sedimentation: Turn off the stirrers completely and allow the flocs to settle undisturbed for a set period (e.g., 20-30 minutes).[22]

-

Sample Analysis: Carefully draw a sample from the supernatant of each beaker from a consistent depth, avoiding any settled floc. Measure the final turbidity, pH, and color of each sample.[22]

-

Determination of Optimal Dose: The optimal coagulant dose is the one that produces the lowest residual turbidity (or color) while forming good, settleable floc at an acceptable final pH. Plot the final turbidity versus the coagulant dose to visualize the optimal point.

Conclusion

This compound is a highly effective and versatile coagulant for water and wastewater treatment. Its utility stems from the complex hydrolysis of the ferric ion, which produces a range of positively charged species capable of neutralizing and destabilizing negatively charged colloidal contaminants. The subsequent formation of ferric hydroxide precipitate facilitates the removal of these impurities through sweep flocculation. The efficiency of the process is critically dependent on the careful control of pH, coagulant dosage, and temperature, which can be optimized for specific water sources using standardized jar testing protocols. A thorough understanding of these fundamental principles is essential for researchers and professionals aiming to design and implement robust and efficient water purification systems.

References

- 1. ricanoglobal.com [ricanoglobal.com]

- 2. nbinno.com [nbinno.com]

- 3. racoman.com [racoman.com]

- 4. waterandwastewater.com [waterandwastewater.com]

- 5. guidelines.nhmrc.gov.au [guidelines.nhmrc.gov.au]

- 6. The Role of Ferric Chloride in Water and Wastewater Treatment - Globex Venture [globexventure.com]

- 7. Ferric Chloride in water treatment and production of pharmaceuticals [foodcom.pl]

- 8. quora.com [quora.com]

- 9. Iron(III) chloride - Wikipedia [en.wikipedia.org]

- 10. iwaponline.com [iwaponline.com]

- 11. deswater.com [deswater.com]

- 12. researchgate.net [researchgate.net]

- 13. dergipark.org.tr [dergipark.org.tr]

- 14. Understanding the coagulation mechanism and floc properties induced by Fe(VI) and FeCl3: population balance modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. sciforschenonline.org [sciforschenonline.org]

- 16. curresweb.com [curresweb.com]

- 17. nanobioletters.com [nanobioletters.com]

- 18. Impact of FeCl₃ dosing on AnMBR treatment of municipal wastewater - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. atomconsulting.com.au [atomconsulting.com.au]

- 20. tceq.texas.gov [tceq.texas.gov]

- 21. michigan.gov [michigan.gov]

- 22. ocw.tudelft.nl [ocw.tudelft.nl]

The Hygroscopic Nature of Ferric Chloride Hexahydrate: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Critical Importance of Understanding and Controlling the Hygroscopic Properties of Ferric Chloride Hexahydrate.

This compound (FeCl₃·6H₂O) is a widely utilized compound in various scientific and industrial applications, including as a Lewis acid catalyst in organic synthesis, an etchant in electronics, and a coagulant in water treatment. In the pharmaceutical and drug development sectors, it finds use in both synthesis and as a potential therapeutic or diagnostic agent. However, its pronounced hygroscopic and deliquescent nature presents significant challenges for its storage, handling, and application. This technical guide provides a comprehensive overview of the hygroscopic properties of this compound, outlines proper storage and handling protocols, details experimental methods for its characterization, and discusses the implications of its water content on its function, particularly in a research and development context.

Understanding the Hygroscopic and Deliquescent Properties of this compound

This compound is classified as a hygroscopic and deliquescent substance.[1][2][3] This means it readily absorbs moisture from the atmosphere.[2] As it absorbs water, it will eventually dissolve in the absorbed water to form a saturated aqueous solution, a process known as deliquescence.[1] This transformation from a crystalline solid to a reddish-brown liquid can significantly alter the compound's physical and chemical properties, impacting its purity, concentration, and reactivity.[2]

The physical appearance of this compound is typically a yellowish-brown or orange crystalline solid.[3][4] Upon exposure to moist air, it will begin to appear wet and eventually liquefy. This process is dependent on the ambient relative humidity (RH).

Quantitative Hygroscopicity Data

The deliquescence of ferric chloride is directly related to the surrounding relative humidity. The deliquescence relative humidity (DRH) of ferric chloride is approximately 40%.[5] Above this RH, the salt will begin to absorb significant amounts of atmospheric water. The equilibrium concentration of the resulting ferric chloride solution is dependent on the ambient humidity.

| Relative Humidity (RH) | Equilibrium Molality of FeCl₃ (mol/kg) |

| 40% | 6.0[5] |

| 75% | 2.5[5] |

This table illustrates that as the relative humidity increases, the ferric chloride solution becomes more dilute due to the absorption of more water.

Recommended Storage and Handling Conditions

To maintain the integrity and stability of this compound, strict adherence to proper storage and handling protocols is essential.

Storage Precautions:

-

Tightly Sealed Containers: Store in original, tightly closed containers to prevent exposure to atmospheric moisture.[2][3]

-

Dry Environment: The storage area must be dry, cool, and well-ventilated.[6]

-

Inert Atmosphere: For long-term storage or for applications highly sensitive to water content, storing under an inert atmosphere (e.g., nitrogen or argon) is recommended.[6]

-

Avoid Incompatibilities: Keep away from strong oxidizing agents, metals, and strong bases.[6]

Handling Precautions:

-

Minimize Exposure: Minimize the time the container is open to the atmosphere during weighing and handling.

-

Controlled Environment: Whenever possible, handle the compound in a controlled environment with low relative humidity, such as a glove box or a dry room.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety goggles, and a lab coat, as ferric chloride is corrosive and can cause skin and eye burns.

Consequences of Improper Storage in a Drug Development Context

In the highly regulated environment of drug development, the consequences of improper storage of hygroscopic materials like this compound can be severe.

-

Alteration of Physical Properties: Moisture absorption can lead to caking, clumping, and changes in particle size, which can affect flowability and dissolution rates of formulated products.

-

Chemical Degradation: The presence of water can promote hydrolysis and other degradation reactions, leading to a loss of potency and the formation of impurities.

-

Inaccurate Dosing: Changes in the hydration state of the compound will alter its molecular weight, leading to significant errors in weighing and dosing if not accounted for.

-

Impact on Catalytic Activity: In organic synthesis, the water content of ferric chloride, a Lewis acid catalyst, can significantly influence its catalytic activity and the reaction's outcome. The presence of water can deactivate the catalyst or lead to unwanted side reactions.[7][8][9]

Experimental Protocols for Hygroscopicity Determination

To quantitatively assess the hygroscopic nature of this compound or other pharmaceutical solids, several analytical techniques can be employed. Dynamic Vapor Sorption (DVS) is a widely used and powerful method.

Dynamic Vapor Sorption (DVS)

Principle: DVS is a gravimetric technique that measures the change in mass of a sample as it is exposed to a controlled environment of varying relative humidity at a constant temperature.[10][11] This allows for the determination of water vapor sorption and desorption isotherms, providing information on hygroscopicity, deliquescence, hydrate formation, and amorphous content.[12]

Methodology:

-

Sample Preparation: A small, accurately weighed sample of this compound is placed in the DVS instrument's microbalance.

-

Drying: The sample is first dried under a stream of dry nitrogen (0% RH) to establish a baseline dry mass.

-

Sorption Phase: The relative humidity is then increased in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, the system holds the RH constant until the sample mass equilibrates (i.e., the rate of mass change is below a set threshold).

-

Desorption Phase: After reaching the maximum RH, the humidity is decreased in a stepwise manner back to 0% RH, again allowing for equilibration at each step.

-

Data Analysis: The change in mass at each RH step is recorded and plotted as a percentage change in mass versus RH to generate a sorption-desorption isotherm.

Figure 1: Experimental workflow for Dynamic Vapor Sorption (DVS) analysis.

Impact on Biological Systems and Signaling Pathways

Ferric chloride is known to exert significant biological effects, primarily through its ability to induce oxidative stress. This has been extensively studied in the context of inducing thrombosis in animal models.

Ferric Chloride-Induced Thrombosis and Endothelial Cell Signaling

Topical application of ferric chloride to blood vessels is a widely used experimental model to induce thrombosis.[13][14] The underlying mechanism involves:

-

Redox-Induced Endothelial Injury: Ferric chloride generates reactive oxygen species (ROS), leading to oxidative damage of the vascular endothelium.[13][15]

-

Endothelial Cell Denudation: The oxidative stress causes damage and detachment of endothelial cells, exposing the subendothelial matrix.

-

Platelet Activation and Aggregation: The exposed collagen and other components of the subendothelial matrix trigger the activation and aggregation of platelets, initiating thrombus formation.[14]

Figure 2: Signaling pathway of ferric chloride-induced thrombosis.

Induction of Ferroptosis

Recent studies have also implicated ferric chloride in inducing ferroptosis , a form of iron-dependent programmed cell death, in microorganisms.[16] This process is characterized by:

-

ROS Burst: A rapid increase in intracellular reactive oxygen species.

-

Lipid Peroxidation: The oxidative degradation of lipids in cell membranes.

-

DNA Damage: Consequent damage to cellular DNA.

This mechanism of action suggests potential applications in antimicrobial drug development.

Figure 3: Proposed pathway of ferric chloride-induced ferroptosis.

Conclusion

The hygroscopic and deliquescent nature of this compound is a critical factor that must be carefully managed in a research and drug development setting. Improper storage and handling can lead to significant changes in its physical and chemical properties, compromising experimental reproducibility and the quality of final products. A thorough understanding of its interaction with atmospheric moisture, coupled with stringent control over its storage environment, is paramount. The use of analytical techniques such as Dynamic Vapor Sorption is essential for characterizing its hygroscopic behavior. Furthermore, an awareness of its biological effects, particularly its ability to induce oxidative stress and specific cell death pathways, is crucial for its application in biological systems and for the development of novel therapeutic strategies. By adhering to the principles outlined in this guide, researchers can ensure the reliable and effective use of this important chemical compound.

References

- 1. chembk.com [chembk.com]

- 2. nbinno.com [nbinno.com]

- 3. Specifications, Uses, SDS of this compound Manufacturers [kingofchemicals.com]

- 4. This compound | Cl3Fe.6H2O | CID 6093258 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. fishersci.com [fishersci.com]

- 7. researchgate.net [researchgate.net]

- 8. FeCl3·6H2O as a Versatile Catalyst for the Esterification of Steroid Alcohols with Fatty Acids [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. DVS Systems | Dynamic Vapor Sorption | proUmid [proumid.com]

- 11. mt.com [mt.com]

- 12. microbiozindia.com [microbiozindia.com]

- 13. Ferric chloride-induced murine carotid arterial injury: A model of redox pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Ferric Chloride-induced Murine Thrombosis Models - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Erythrocyte Hemolysis and Hemoglobin Oxidation Promote Ferric Chloride-induced Vascular Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Ferric chloride induces ferroptosis in Pseudomonas aeruginosa and heals wound infection in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Ferric Chloride Hexahydrate in Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of ferric chloride hexahydrate, alongside a detailed experimental protocol for its application in inducing thrombosis in murine models, a widely utilized methodology in cardiovascular research.

Core Physicochemical Data

This compound is a widely used inorganic compound in various research and industrial applications. Its key quantitative properties are summarized below for easy reference.

| Property | Value | CAS Number |

| Molecular Weight | 270.30 g/mol | 10025-77-1[1][2][3] |

| Molecular Formula | FeCl₃•6H₂O[2][3] |

Experimental Protocol: Ferric Chloride-Induced Carotid Artery Thrombosis in a Murine Model

This protocol details a common experimental procedure for inducing arterial thrombosis in mice using ferric chloride, a model that is instrumental in studying the mechanisms of thrombosis and evaluating the efficacy of antithrombotic agents.

Objective: To induce a consistent and reproducible thrombus in the carotid artery of a mouse through the topical application of ferric chloride.

Materials:

-

This compound (FeCl₃•6H₂O)

-

Sterile phosphate-buffered saline (PBS) or deionized water

-

Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)

-

Surgical instruments (scissors, forceps)

-

Doppler flow probe

-

Filter paper (small, circular pieces)

-

Suture material

Procedure:

-

Preparation of Ferric Chloride Solution: Prepare a fresh solution of ferric chloride in sterile PBS or deionized water. Concentrations typically range from 5% to 10% (w/v), depending on the desired speed of thrombus formation.

-

Animal Preparation: Anesthetize the mouse using an approved protocol. Once the animal is fully anesthetized, place it in a supine position on a surgical board.

-

Surgical Exposure of the Carotid Artery: Make a midline cervical incision to expose the left common carotid artery. Carefully dissect the artery from the surrounding tissues, taking care to avoid damage to the vagus nerve.

-

Baseline Blood Flow Measurement: Place a Doppler flow probe around the exposed carotid artery to measure and record the baseline blood flow.

-

Induction of Thrombosis:

-

Soak a small piece of filter paper in the prepared ferric chloride solution.

-

Apply the saturated filter paper to the adventitial surface of the carotid artery for a defined period, typically 1 to 3 minutes.

-

After the exposure time, carefully remove the filter paper and rinse the area with sterile saline to remove excess ferric chloride.

-

-

Monitoring of Thrombus Formation: Continuously monitor the blood flow in the carotid artery using the Doppler flow probe. The formation of a thrombus will be indicated by a decrease in blood flow, culminating in complete occlusion.

-

Data Analysis: The primary endpoint is typically the time to occlusion, defined as the time from the application of ferric chloride to the cessation of blood flow.

Visualizing the Pathophysiological Cascade

The following diagram illustrates the proposed signaling pathway initiated by the topical application of ferric chloride, leading to oxidative stress, vascular injury, and subsequent thrombus formation. This model is a valuable tool for understanding the complex interplay of cellular and molecular events in this experimental paradigm.

References

Ferric chloride hexahydrate physical appearance and crystal structure

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a detailed overview of the physical and structural characteristics of ferric chloride hexahydrate (FeCl₃·6H₂O). The information is curated for professionals in research and development, offering precise data and methodologies to support advanced applications.

Physical Appearance

This compound is a solid compound that typically appears as yellowish-brown or orange crystals, lumps, or granules.[1][2][3][4] It is known to be highly hygroscopic, meaning it readily absorbs moisture from the air, and is highly soluble in water.[1][3][5][6] Some sources describe its odor as being mildly of hydrogen chloride.[1][2][7]

Quantitative Physical Properties

The following table summarizes the key physical properties of this compound for easy reference and comparison.

| Property | Value | References |

| Molecular Weight | 270.29 g/mol | [1][8][9] |

| Melting Point | 37 °C (lit.) | [2][3][5][7][10] |

| Boiling Point | 280-285 °C (lit.) | [2][3][5][7][10] |

| Density | 1.82 g/cm³ | [2][3][7] |

| Solubility | Soluble in water | [2][3][5][11] |

Crystal Structure

The crystal structure of this compound has been determined to be monoclinic.[12][13] The fundamental building block of the crystal is an octahedral complex, specifically the trans-[FeCl₂(OH₂)₄]⁺ ion.[12][13][14][15] In this arrangement, the central ferric ion is coordinated by two chloride ions and four water molecules. The unit cell of the crystal also contains additional chloride ions and water molecules that are not directly bonded to the iron center, participating in the structure through electrostatic forces and hydrogen bonding.[12][13]

The crystallographic data for this compound is detailed in the table below.

| Parameter | Value | References |

| Crystal System | Monoclinic | [12][13] |

| Space Group | C2/m | [12][13] |

| Unit Cell Dimensions | a = 11.89 ± 0.02 Å | [12][13] |

| b = 7.05 ± 0.01 Å | [12][13] | |

| c = 5.99 ± 0.01 Å | [12][13] | |

| β = 100.5 ± 0.2° | [12][13] | |

| Fe-Cl Interatomic Distance | 2.30 ± 0.02 Å | [12][13] |

| Fe-OH₂ Interatomic Distance | 2.07 ± 0.02 Å | [12][13] |

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the crystal structure of this compound is primarily achieved through single-crystal X-ray diffraction.[12][13]

Methodology:

-

Crystal Preparation: A suitable single crystal of this compound is selected and mounted. Due to its hygroscopic nature, the crystal must be protected from atmospheric moisture, often by sealing it within a capillary tube.[16]

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a diffraction pattern of spots of varying intensity.

-

Data Processing: The positions and intensities of the diffracted spots are recorded. These data are then processed to determine the unit cell dimensions and the symmetry of the crystal (space group).

-

Structure Solution and Refinement: The processed data is used to solve the crystal structure, which involves determining the positions of the atoms within the unit cell. This initial model is then refined to achieve the best possible fit between the calculated and observed diffraction patterns. This refinement process yields precise information about bond lengths, bond angles, and other structural parameters.

Visualizations

References

- 1. This compound | Cl3Fe.6H2O | CID 6093258 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 10025-77-1 CAS | this compound | Metallic Salts (Metal Salts) | Article No. 03819 [lobachemie.com]

- 3. ProChem, Inc. Iron (III) Chloride Hexahydrate - Solution for Water Treatment [prochemonline.com]

- 4. 5.imimg.com [5.imimg.com]

- 5. chembk.com [chembk.com]

- 6. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]

- 7. 10025-77-1 CAS | this compound | Metallic Salts (Metal Salts) | Article No. 03820 [lobachemie.com]

- 8. columbuschemical.com [columbuschemical.com]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. This compound | CAS#:10025-77-1 | Chemsrc [chemsrc.com]

- 11. farnell.com [farnell.com]

- 12. pubs.aip.org [pubs.aip.org]

- 13. semanticscholar.org [semanticscholar.org]

- 14. Iron(III) chloride - Wikipedia [en.wikipedia.org]

- 15. This compound | 10025-77-1 | Benchchem [benchchem.com]

- 16. rruff.net [rruff.net]

A Technical Guide to the Preliminary Studies of Ferric Chloride Hexahydrate in Environmental Remediation

Introduction

Ferric chloride hexahydrate (FeCl₃·6H₂O) is a widely utilized inorganic compound in various environmental remediation applications.[1][2] As a yellow to brown crystalline solid, it is highly soluble in water, forming an acidic solution that is effective in treating a broad spectrum of contaminants.[1][2] Its primary role in environmental cleanup stems from its function as a coagulant and flocculant in water and wastewater treatment, where it facilitates the removal of suspended solids, organic matter, and various pollutants.[1][3][4] Additionally, it is instrumental in the precipitation of phosphates to combat eutrophication and the removal of heavy metals from contaminated water and soil.[3][5] This guide provides an in-depth technical overview of the mechanisms, experimental protocols, and quantitative data associated with the use of this compound in environmental remediation, intended for researchers and professionals in the field.

Core Mechanisms of Action

The efficacy of this compound in environmental remediation is rooted in several key chemical processes. When dissolved in water, it dissociates into ferric ions (Fe³⁺) and chloride ions (Cl⁻).[3] The highly charged Fe³⁺ ion then undergoes hydrolysis, a critical step that initiates the remediation process.

Coagulation and Flocculation

The most prominent application of this compound is in the clarification of water through coagulation and flocculation.[1][3]

-

Hydrolysis and Charge Neutralization: In water, the ferric ions (Fe³⁺) hydrolyze to form a series of polynuclear hydroxo complexes and, ultimately, an insoluble, gelatinous precipitate of ferric hydroxide, Fe(OH)₃.[3][4] Many suspended particles in water, such as clay, organic debris, and microorganisms, possess a negative surface charge, which causes them to repel each other and remain in suspension.[3] The positively charged ferric ions and their hydrolysis products neutralize these negative charges, destabilizing the colloidal suspension.[1][3]

-

Floc Formation: Once the particles are destabilized, gentle mixing promotes their collision and aggregation into larger, heavier clusters known as "flocs."[3] The ferric hydroxide precipitate acts as a sweep-floc mechanism, enmeshing and adsorbing the destabilized particles, further enhancing the size and density of the flocs.[3][5] These larger flocs can then be effectively removed from the water through sedimentation or filtration.[3]

Phosphorus Removal

Excess phosphorus in water bodies can lead to eutrophication, the over-enrichment of water with nutrients that causes excessive algal growth.[3][6] Ferric chloride is highly effective at removing phosphates from wastewater.[3] The ferric ions react directly with phosphate ions (PO₄³⁻) to form insoluble ferric phosphate (FePO₄), which precipitates out of the solution and can be removed with the resulting sludge.[7]

Heavy Metal Removal

Ferric chloride is a robust agent for removing a variety of heavy metals, including lead, cadmium, chromium, nickel, and zinc, from industrial wastewater and contaminated soil.[5][8][9] The removal occurs through two primary mechanisms:

-

Co-precipitation: Heavy metal ions are incorporated into the structure of the precipitating ferric hydroxide.

-

Adsorption: The large surface area of the amorphous ferric hydroxide flocs provides ample sites for the adsorption of dissolved heavy metal ions.[8]